5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol is a Schiff base compound characterized by the presence of an imine or azomethine group (>C=N–) Schiff bases are widely studied due to their diverse applications in various fields such as analytical, inorganic, and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol typically involves the condensation reaction between 4-nitrobenzaldehyde and 2,4-pyrimidinediol. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding amino derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol involves its interaction with biological macromolecules such as DNA and proteins. The compound can form coordination complexes with metal ions, which can then interact with DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-5-(((4-nitrobenzylidene)amino)methyl)quinolin-8-ol: Known for its anticorrosive properties on carbon steel.
8-[(4′-nitrobenzylidene)amino]mackinazolinone: Studied for its antimicrobial and anticancer activities.
Uniqueness
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol is unique due to its specific structural features, which allow it to form stable coordination complexes with metal ions
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-9(6-13-11(17)14-10)12-5-7-1-3-8(4-2-7)15(18)19/h1-6H,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPLFDBEGQZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.